1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine
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Overview
Description
1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, piperidine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the preparation of the piperidine and piperazine intermediates, and their subsequent coupling.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Preparation of Piperidine Intermediate: The piperidine intermediate can be synthesized by reacting 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine with appropriate reagents under controlled conditions.
Coupling Reactions: The final step involves coupling the piperidine intermediate with 4-(pyridin-2-yl)piperazine using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved will depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds containing the 1,3,4-thiadiazole ring are known for their diverse biological activities.
Piperidine Derivatives: Piperidine-containing compounds are widely used in medicinal chemistry for their pharmacological properties.
Piperazine Derivatives: Piperazine derivatives are commonly used in drug development due to their versatility and biological activity.
Uniqueness
1-(4-{[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H28N6OS |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-methyl-5-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C21H28N6OS/c1-18-23-24-21(29-18)27-11-7-19(8-12-27)28-17-5-4-10-25-13-15-26(16-14-25)20-6-2-3-9-22-20/h2-3,6,9,19H,7-8,10-17H2,1H3 |
InChI Key |
SNWSDFCVUROCQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCC(CC2)OCC#CCN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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